2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide
Description
2,2-Difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide is a fluorinated acetamide derivative characterized by its unique structural features:
- Core structure: An acetamide backbone with two fluorine atoms at the α-carbon (2,2-difluoro substitution).
- Substituents: A phenyl group attached to the nitrogen atom. A phenoxy group substituted with a trifluoromethyl (-CF₃) group at the 3-position.
Its molecular formula is C₁₉H₁₈F₅NO₂, with a molecular weight of 387.34 g/mol .
Properties
IUPAC Name |
2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO2/c16-14(17,18)10-5-4-8-12(9-10)23-15(19,20)13(22)21-11-6-2-1-3-7-11/h1-9H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWWMUSJECLWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(OC2=CC=CC(=C2)C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves the reaction of 2,2-difluoroacetic acid with phenylamine and 3-(trifluoromethyl)phenol. The reaction is usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In organic synthesis, 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide serves as a valuable reagent and building block for more complex molecules. Its unique fluorinated structure allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
The compound is under investigation for its potential biological activities. It interacts with specific molecular targets within cells, enhancing binding affinity due to its fluorine substituents. This interaction is crucial for its role in various signaling pathways.
Medicine
In medicinal chemistry, this compound is being explored as a lead candidate in drug discovery efforts targeting neurodegenerative diseases. Its inhibitory effects on enzymes such as neutral sphingomyelinase 2 (nSMase2) have been linked to potential therapeutic applications in conditions like Alzheimer's disease.
Case Studies
- Alzheimer's Disease Research : A study demonstrated that nSMase2 inhibitors could reduce cognitive impairment in a mouse model of Alzheimer's disease by modulating exosome secretion from the brain. This suggests a promising avenue for therapeutic intervention using compounds like this compound.
- Antifungal Activity : Another investigation highlighted the antifungal properties of fluorinated compounds similar to this one, indicating a broader spectrum of biological activity beyond neuroprotection. This expands the potential applications of the compound in treating various fungal infections.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity to these targets. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Fluorination Impact
- The 2,2-difluoro substitution in the target compound increases electronegativity and steric hindrance compared to non-fluorinated analogs like ZK037 . This enhances metabolic stability and resistance to enzymatic degradation.
- The 3-(trifluoromethyl)phenoxy group provides strong electron-withdrawing effects, improving binding to hydrophobic pockets in proteins, as seen in agrochemicals like 2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide .
Pharmacological and Industrial Relevance
- Pharmaceutical Potential: Fluorinated acetamides like the target compound are explored for kinase inhibition (e.g., ZK037) and anti-inflammatory activity (e.g., compound 3c) .
- Agrochemical Utility : Analogous structures in and highlight roles as herbicides (e.g., pretilachlor, alachlor) due to their stability and target specificity .
Biological Activity
2,2-Difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide, with the molecular formula , is a synthetic compound notable for its structural characteristics and potential biological activities. This compound features multiple fluorine atoms, which enhance its reactivity and specificity in biological interactions. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H10F5NO2 |
| Molecular Weight | 331.24 g/mol |
| CAS Number | 338791-99-4 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The fluorine substituents play a critical role in enhancing binding affinity to these targets, which may include enzymes and receptors involved in various signaling pathways.
Inhibitory Activity
Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on certain enzymes, such as neutral sphingomyelinase 2 (nSMase2). This enzyme is involved in the hydrolysis of sphingomyelin, impacting cell signaling and exosome release. Inhibition of nSMase2 has been linked to potential therapeutic effects in neurodegenerative diseases like Alzheimer’s disease .
Structure-Activity Relationship (SAR)
The inclusion of trifluoromethyl groups in the structure has been shown to enhance the potency of related compounds. For instance, modifications at specific positions on the phenolic ring can significantly influence the biological activity, as demonstrated in various SAR studies .
Case Studies
- Alzheimer's Disease Research : A study explored the efficacy of nSMase2 inhibitors in a mouse model of Alzheimer’s disease. The results suggested that these inhibitors could reduce cognitive impairment by modulating exosome secretion from the brain .
- Antifungal Activity : Another investigation highlighted the potential antifungal properties of fluorinated compounds similar to this compound, indicating a broader spectrum of biological activity beyond neuroprotection .
Synthetic Routes
The synthesis of this compound generally involves:
- Reaction of 2,2-difluoroacetic acid with phenylamine and 3-(trifluoromethyl)phenol .
- Controlled conditions to optimize yield and purity.
Potential Applications
This compound is being investigated for various applications:
- Medicinal Chemistry : As a lead compound for drug development targeting neurodegenerative diseases.
- Organic Synthesis : Utilized as a building block for more complex fluorinated molecules.
Q & A
Q. What are the key synthetic pathways for preparing 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide?
The synthesis typically involves multi-step reactions, starting with nucleophilic substitution of fluorinated precursors. For example, dichloroacetamide intermediates (common in related compounds) undergo halogen exchange with fluorinating agents like KF or SF₄ under controlled conditions . Phenoxy group introduction may follow via Ullmann coupling or Mitsunobu reactions, optimized with catalysts (e.g., CuI) or bases (e.g., DBU) . Purification often employs column chromatography with gradients of ethyl acetate/hexane, monitored by TLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C/¹⁹F): Assigns fluorinated positions and confirms substitution patterns. For example, ¹⁹F NMR distinguishes CF₃ and difluoro groups via distinct chemical shifts .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, critical for verifying synthetic success .
- IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .
Q. How is the compound’s solubility and stability assessed for experimental use?
Solubility is tested in polar (DMSO, acetonitrile) and non-polar (dichloromethane) solvents via saturation assays. Stability studies under varying pH (1–13) and temperatures (4°C–40°C) use HPLC to track degradation over 72 hours .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC₅₀ values (e.g., antiviral vs. anticancer assays) may arise from assay conditions (cell line variability, incubation time). Meta-analyses of dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) clarify context-dependent efficacy . Computational docking (AutoDock Vina) can reconcile divergent results by identifying off-target interactions .
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Optimization: Replacing ethanol with DMF improves solubility of fluorinated intermediates, reducing side-product formation .
- Catalyst Screening: Pd/C or Ni catalysts enhance coupling efficiency in phenoxy group installation, achieving >85% yield .
- Flow Chemistry: Continuous reactors minimize batch variability and improve heat transfer for exothermic fluorination steps .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular dynamics (MD) simulations (AMBER/CHARMM) model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. Density Functional Theory (DFT) calculates electrostatic potential surfaces to prioritize substituents for SAR studies .
Q. How are metabolic pathways and toxicity profiles evaluated preclinically?
- In Vitro Metabolism: Liver microsome assays (human/rat) identify phase I metabolites via LC-MS/MS .
- Toxicity Screening: Ames tests (mutagenicity) and zebrafish embryo assays (developmental toxicity) assess safety margins .
Data Analysis & Methodological Challenges
Q. What statistical approaches validate reproducibility in kinetic studies of this compound?
Bootstrap resampling or Monte Carlo simulations quantify uncertainty in rate constants (kobs) for hydrolysis or enzyme inhibition. Outlier detection (Grubbs’ test) ensures robustness in triplicate measurements .
Q. How do crystallographic studies inform structure-activity relationships (SAR)?
Single-crystal XRD reveals conformational flexibility of the acetamide backbone and dihedral angles between aromatic rings. Hirshfeld surface analysis maps non-covalent interactions (e.g., F···H bonds) that stabilize active conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
